![molecular formula C11H11F3O B1380199 2-Methyl-3-[3-(Trifluormethyl)phenyl]prop-2-en-1-ol CAS No. 1563469-14-6](/img/structure/B1380199.png)
2-Methyl-3-[3-(Trifluormethyl)phenyl]prop-2-en-1-ol
Übersicht
Beschreibung
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Mode of Action
Compounds with similar structures have been shown to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a phenylpropene derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction conditions typically include a solvent like dichloromethane and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form saturated alcohols.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-(Trifluoromethyl)phenyl]propan-1-ol: Similar structure but lacks the double bond in the prop-2-en-1-ol moiety.
2-Methoxy-3-(trifluoromethyl)phenol: Contains a methoxy group instead of a methyl group and a hydroxyl group on the phenyl ring.
Uniqueness
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to the presence of both a trifluoromethyl group and a prop-2-en-1-ol moiety, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties .
Eigenschaften
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKCPMFDIJLHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


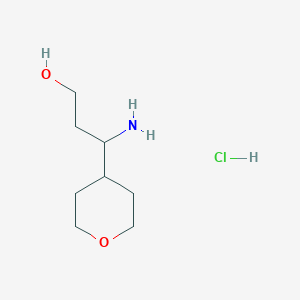

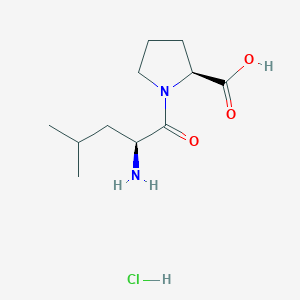

![3-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1380124.png)
![4-chloro-2-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B1380125.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1380126.png)
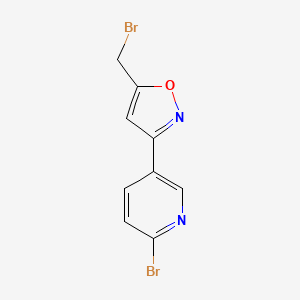
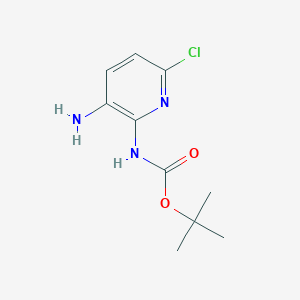
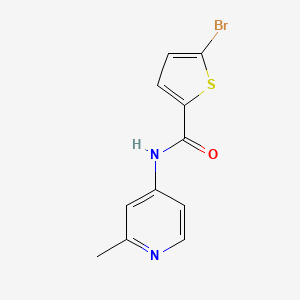
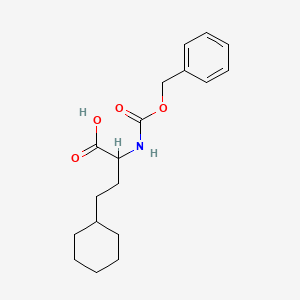
![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)
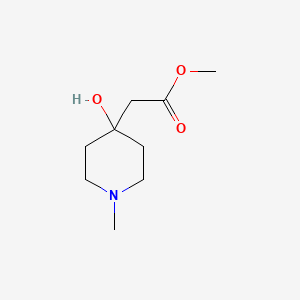
![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)
